2-((2-Methoxyethyl)amino)-2-oxoethyl 4-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

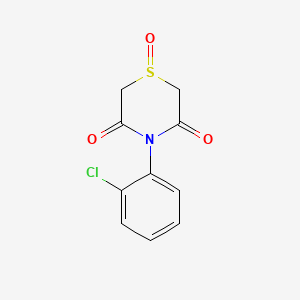

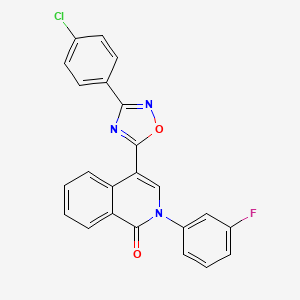

The compound “2-((2-Methoxyethyl)amino)-2-oxoethyl 4-methylbenzoate” is an ester derived from 4-methylbenzoic acid. The ester group is attached to a 2-oxoethyl group, which in turn is attached to a 2-methoxyethylamino group .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic ring of the 4-methylbenzoate moiety, the ester linkage, and the 2-oxoethyl group leading to the 2-methoxyethylamino group .Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of the amino group could also allow for reactions typical of amines, such as acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, esters have pleasant odors and are less dense than water . The presence of the aromatic ring and the ester group could influence the compound’s solubility and reactivity .Applications De Recherche Scientifique

Waste-Free Synthesis of Condensed Heterocyclic Compounds

A study demonstrated the efficiency of rhodium-catalyzed oxidative coupling processes in synthesizing condensed heterocyclic compounds, some of which exhibit solid-state fluorescence, indicating potential applications in materials science and molecular electronics M. Shimizu, K. Hirano, T. Satoh, M. Miura, 2009.

Antimitotic Agents and Tubulin Inhibitors

Another research effort synthesized and evaluated a series of compounds based on a trimethoxybenzoyl-2-aminoindole nucleus for their antiproliferative properties and inhibition of tubulin at the colchicine binding site, leading to apoptotic cell death. This suggests potential applications in cancer therapy R. Romagnoli, P. Baraldi, et al., 2008.

Antibacterial Zinc Complexes

Research on Schiff bases derived from benzothiazole and their zinc(II) complexes revealed antibacterial properties against various pathogenic strains, illustrating potential applications in developing new antibacterial agents Z. Chohan, A. Scozzafava, C. Supuran, 2003.

Synthesis of Pharmaceutical Intermediates

A study detailed the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for amisulpride, highlighting methods for synthesizing complex organic molecules that can serve as pharmaceutical intermediates Wang Yu, 2008.

Mécanisme D'action

Target of Action

Many compounds with similar structures are known to interact with various proteins or enzymes in the body. The specific targets can vary widely depending on the exact structure and properties of the compound .

Mode of Action

The compound could interact with its targets through a variety of mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting cell membrane integrity .

Biochemical Pathways

The compound could potentially affect multiple biochemical pathways, depending on its specific targets. This could lead to a variety of downstream effects, such as changes in cell signaling, metabolic activity, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on factors like its chemical structure, solubility, stability, and the route of administration. These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its target sites in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cell function or viability, to broader effects on tissue or organ function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability or solubility .

Orientations Futures

Propriétés

IUPAC Name |

[2-(2-methoxyethylamino)-2-oxoethyl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-10-3-5-11(6-4-10)13(16)18-9-12(15)14-7-8-17-2/h3-6H,7-9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZATFOTUGSSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Methoxyethyl)amino)-2-oxoethyl 4-methylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2540226.png)

![6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2540230.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate](/img/structure/B2540232.png)

![1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate](/img/structure/B2540237.png)

![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2540244.png)

![3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2540246.png)